[4-(4-Bromo-phenyl)-piperazin-1-yl]-acetic acid tert-butyl ester
Overview
Description
[4-(4-Bromo-phenyl)-piperazin-1-yl]-acetic acid tert-butyl ester: is a chemical compound with the molecular formula C15H21BrN2O2 and a molecular weight of 341.24 g/mol . It is commonly used as a reagent in the synthesis of dual Bcl-2/Bcl-xL inhibitors . The compound is known for its white to light yellow crystalline appearance and has a melting point of 146.3-147.5°C .
Mechanism of Action
Target of Action
The compound contains a piperazine ring, which is a common feature in many pharmaceuticals. Piperazine derivatives often exhibit a wide range of pharmacological activities, including acting as antagonists or agonists at various neurotransmitter receptors .
Mode of Action
The exact mode of action would depend on the specific target of the compound. For example, if it acts on neurotransmitter receptors, it could either inhibit or stimulate the activity of these receptors, leading to changes in neuronal signaling .
Biochemical Pathways
The affected pathways would also depend on the specific target. If the compound acts on neurotransmitter receptors, it could affect various neuronal signaling pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure. The presence of the tert-butyl ester group could potentially affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects .
Action Environment
Various factors can influence the action, efficacy, and stability of a compound, including pH, temperature, presence of other molecules, and specific characteristics of the biological environment .
Biochemical Analysis
Biochemical Properties
[4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their function .
Cellular Effects
The effects of [4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it may impact cell signaling pathways by interacting with receptors or signaling molecules, thereby modulating cellular responses .
Molecular Mechanism
At the molecular level, [4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in changes in gene expression, enzyme activity, or protein function. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Temporal Effects in Laboratory Settings
The temporal effects of [4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester in laboratory settings are crucial for understanding its stability and long-term effects. Over time, the compound may undergo degradation, leading to changes in its activity and effectiveness. In in vitro and in vivo studies, it has been observed that the compound’s effects can vary depending on the duration of exposure and the conditions of the experiment .
Dosage Effects in Animal Models
The effects of [4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or reducing inflammation. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. These dosage-dependent effects are critical for determining the safe and effective use of the compound in research .
Metabolic Pathways
[4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially influencing metabolic flux and metabolite levels. For example, it may affect the activity of enzymes involved in the breakdown or synthesis of specific metabolites, thereby altering the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of [4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester within cells and tissues are essential for understanding its bioavailability and effectiveness. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues or cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of [4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall effectiveness in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Bromo-phenyl)-piperazin-1-yl]-acetic acid tert-butyl ester typically involves the reaction of 1-(4-Bromophenyl)piperazine with Di-tert-butyl dicarbonate . The reaction is carried out under controlled conditions to ensure the formation of the desired ester product.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting involves standard organic synthesis techniques, including the use of protective groups and controlled reaction environments to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo substitution reactions, particularly at the bromine atom on the phenyl ring.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide may be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry:
- Used as a reagent in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe.
- Used in studies involving receptor-ligand interactions.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of inhibitors for specific protein targets.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Applied in the synthesis of intermediates for various chemical processes.
Comparison with Similar Compounds
- 1-(4-Bromophenyl)piperazine
- 4-Bromophenylboronic acid
- 1-Phenylpiperazine
Comparison: Compared to similar compounds, [4-(4-Bromo-phenyl)-piperazin-1-yl]-acetic acid tert-butyl ester is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
tert-butyl 2-[4-(4-bromophenyl)piperazin-1-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)12-18-8-10-19(11-9-18)14-6-4-13(17)5-7-14/h4-7H,8-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPIVGFJSQMRIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CC1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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